molecular formula C14H14OS B3032596 Benzyl 4-methoxyphenyl sulfide CAS No. 26905-24-8

Benzyl 4-methoxyphenyl sulfide

Cat. No.: B3032596
CAS No.: 26905-24-8
M. Wt: 230.33 g/mol
InChI Key: GGUMXGHTTKUDNB-UHFFFAOYSA-N
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Description

Benzyl 4-methoxyphenyl sulfide is an organic compound with the molecular formula C14H14OS. It is characterized by the presence of a benzyl group attached to a 4-methoxyphenyl group through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction between benzyl chloride and 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methoxyphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-methoxyphenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.

    Industry: this compound is used in the production of oxygenated compounds, such as phenols, alcohols, and ethers. .

Mechanism of Action

The mechanism of action of benzyl 4-methoxyphenyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, facilitating catalytic processes. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-methoxyphenyl sulfide is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and influences its reactivity. This makes it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

1-benzylsulfanyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUMXGHTTKUDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447720
Record name 4-benzylsulfanylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-24-8
Record name 4-benzylsulfanylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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[Cu]I
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Synthesis routes and methods II

Procedure details

The general procedure in example 39 was followed. 4-Iodoanisole (234 mg, 1.0 mmol), benzylmercaptan (117 μL, 1.0 mmol), CuI (10 mg, 0.05 mmol), K2CO3 (276 mg, 2.0 mmol), ethylene glycol (111 μL, 2.0 mmol) and 2-propanol (1.0 mL) were used to obtain the 4-benzylsulfanylanisole (206 mg, 90% yield) as colorless solid. Column chromatographic solvent (hexane/ethyl acetate=50/1). Melting point; 48-50° C. Rf=0.3 (hexane/ethyl acetate=40/1). 1H NMR (CDCl3, 300 MHz) δ 7.14-7.24 (m, 7 H), 6.76 (dt, 2 H, J=8.7 Hz, 2.1 Hz), 3.97 (s, 2 H), 3.76 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 159.3, 138.3, 134.3, 129.1, 128.5, 127.2, 126.2, 114.6, 55.6, 41.6. IR (neat, cm−1) 3043, 3012, 2982, 2861. MS (EI) m/z (relative intensity) 230 (30), 91 (100). Anal Cald for C14H14OS, Cald. C, 73.01; H, 6.13. Found C, 72.86; H, 5.93.
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234 mg
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117 μL
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276 mg
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111 μL
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CuI
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10 mg
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-methoxyphenyl sulfide
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